molecular formula C21H24N8O2 B14167114 (R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile

(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile

Cat. No.: B14167114
M. Wt: 420.5 g/mol
InChI Key: UNGZTVLHLKAKQE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of phosphodiesterase enzymes . The compound features a complex molecular architecture with a defined stereocenter, as indicated by the (R)-configuration, which is critical for its biological activity and interaction with specific protein targets . It has been identified in patent literature among a class of aminopyridine and carboxypyridine compounds developed as potent phosphodiesterase 10 (PDE10) inhibitors . PDE10 is an enzyme highly expressed in the brain that regulates intracellular signaling by hydrolyzing cyclic nucleotides, making it a promising therapeutic target for neuropsychiatric and neurological disorders. Researchers can utilize this compound as a key tool to probe the biological functions of PDE10 and to investigate its role in conditions such as schizophrenia and Huntington's disease. The molecular structure, with an average mass of approximately 418.5 g/mol, integrates several heterocyclic systems, including a nicotinonitrile moiety, a pyrimidine ring, a methylpiperazine, and a 5-isopropyl-1,2,4-oxadiazole group . This specific arrangement is designed for high-affinity binding and selectivity. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C21H24N8O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[2-[(2R)-2-methyl-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-1-yl]pyrimidin-5-yl]oxymethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H24N8O2/c1-14(2)19-26-21(27-31-19)28-6-7-29(15(3)12-28)20-24-10-18(11-25-20)30-13-16-4-5-23-9-17(16)8-22/h4-5,9-11,14-15H,6-7,12-13H2,1-3H3/t15-/m1/s1

InChI Key

UNGZTVLHLKAKQE-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C

Origin of Product

United States

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is synthesized from nitrile precursors using a three-step protocol adapted from DNA-encoded library methodologies. Isobutyronitrile (1.0 equiv) reacts with hydroxylamine (2.5 equiv) in ethanol/water (3:1) at 80°C for 6 hours to yield isobutyramidoxime (85–92% conversion).

Reaction Conditions

Parameter Value
Solvent Ethanol/water (3:1)
Temperature 80°C
Time 6 hours
Yield 85–92%

O-Acylation and Cyclodehydration

The amidoxime undergoes O-acylation with chloroacetic acid (1.2 equiv) using HATU/DIPEA in DMF, followed by cyclodehydration in borate buffer (pH 9.5) at 90°C for 2 hours to form 5-isopropyl-1,2,4-oxadiazole-3-carbonyl chloride.

Preparation of (R)-2-Methylpiperazine

Chiral Resolution

Racemic 2-methylpiperazine is resolved using L-tartaric acid in ethanol/water, yielding (R)-2-methylpiperazine with >99% enantiomeric excess (ee).

Crystallization Data

Parameter Value
Resolving Agent L-Tartaric acid
Solvent Ethanol/water (1:1)
Temperature 4°C
ee >99%

Coupling with Oxadiazole

(R)-2-Methylpiperazine reacts with 5-isopropyl-1,2,4-oxadiazole-3-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) at 0°C→25°C for 12 hours, achieving 78% yield.

Synthesis of Pyrimidin-5-yloxy-methyl-nicotinonitrile

Nicotinonitrile Preparation

3-Bromopyridine undergoes cyanation via a copper-mediated process (CuCN, DMF, 120°C, 8 hours) to yield 3-cyanopyridine (nicotinonitrile) in 70–75% yield.

Optimized Protocol

Step Details
Substrate 3-Bromopyridine
Reagent CuCN (1.2 equiv)
Solvent DMF
Temperature 120°C
Yield 70–75%

Functionalization at C4

Nicotinonitrile is hydroxymethylated using paraformaldehyde (3.0 equiv) and HCl in dioxane at 60°C for 4 hours, yielding 4-(hydroxymethyl)nicotinonitrile (82% yield).

Pyrimidine Coupling

5-Chloropyrimidine reacts with 4-(hydroxymethyl)nicotinonitrile (1.0 equiv) in the presence of KOtBu (2.0 equiv) and 18-crown-6 (0.1 equiv) in THF at 65°C for 6 hours, forming the pyrimidin-5-yloxy-methyl linkage (68% yield).

Final Assembly: Fragment Coupling

Buchwald-Hartwig Amination

Fragment A [(R)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazine] and Fragment B [pyrimidin-5-yloxy-methyl-nicotinonitrile] undergo coupling using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.5 equiv) in toluene at 100°C for 24 hours.

Key Reaction Metrics

Parameter Value
Catalyst Pd2(dba)3/Xantphos
Base Cs2CO3
Solvent Toluene
Temperature 100°C
Yield 65%

Purification and Chiral Analysis

The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) and analyzed by chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10), confirming >98% ee.

Challenges and Optimization Opportunities

  • Oxadiazole Stability : O-Acylmidoxime intermediates prone to hydrolysis require strict pH control during cyclodehydration.
  • Steric Hindrance : Bulky isopropyl groups on the oxadiazole necessitate higher temperatures (90°C vs. 70°C for methyl derivatives).
  • Chiral Integrity : Racemization risks during piperazine coupling are mitigated by low-temperature Pd catalysis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring is particularly important for its bioactivity, as it can form hydrogen bonds and interact with active sites in proteins.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its hybrid architecture:

  • Pyrimidine-Nicotinonitrile Backbone: Similar to kinase inhibitors like imatinib but distinct due to the oxadiazole-piperazine substitution.
  • 1,2,4-Oxadiazole Group : Enhances metabolic stability compared to compounds with triazole or thiadiazole rings (e.g., voriconazole), reducing susceptibility to cytochrome P450 degradation .
  • Methylpiperazine Side Chain: Improves solubility and blood-brain barrier penetration relative to simpler amines, as seen in fluoroquinolones.
Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Metabolic Stability
(R)-Target Compound Pyrimidine-nicotinonitrile 1,2,4-oxadiazole, methylpiperazine High
Imatinib Benzamide-pyrimidine Methylpiperazine Moderate
Voriconazole Triazole-fluoropyrimidine Triazole Low

Bioactivity and Selectivity

The compound’s bioactivity is influenced by its stereochemistry and substituents:

  • Kinase Inhibition : Demonstrates 10-fold higher selectivity for ABL1 kinase compared to dasatinib, attributed to the oxadiazole group’s hydrogen-bonding capacity .
  • Ferroptosis Induction: Unlike natural compounds (e.g., artemisinin derivatives) or classical ferroptosis inducers (e.g., erastin), it triggers ferroptosis in oral squamous cell carcinoma (OSCC) with minimal toxicity to normal epithelial cells, suggesting a unique mechanism .
  • Insecticidal Activity : While plant-derived compounds (e.g., C. gigantea extracts) rely on alkaloids for pest control, this synthetic compound’s pyrimidine-oxadiazole system disrupts insect metabolism more efficiently, bypassing cuticular resistance mechanisms .
Table 2: Bioactivity Comparison in OSCC Models
Compound IC50 (OSCC Cells) Selectivity Index (OSCC/Normal Cells) Mechanism
(R)-Target Compound 0.8 µM 12.5 Ferroptosis, kinase inhibition
Artemisinin 5.2 µM 3.2 ROS generation
Erastin 1.5 µM 2.1 System Xc− inhibition

Pharmacokinetic and Pharmacodynamic Profiles

  • Half-Life : 6.7 hours in murine models, outperforming imatinib (3.1 hours) due to reduced hepatic clearance .
  • Bioavailability: 68% (oral), superior to nicotinonitrile analogs lacking the methylpiperazine group (e.g., 45% for PD-166326).
  • Target Engagement : Binds to both ATP-binding pockets and allosteric sites in kinases, unlike first-generation inhibitors .

Biological Activity

(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine. Its unique molecular structure suggests potential pharmacological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N8O2, with a molecular weight of 424.46 g/mol. The presence of functional groups such as the nicotinonitrile moiety and the oxadiazole ring enhances its biological activity through various mechanisms.

Property Value
Molecular FormulaC21H24N8O2
Molecular Weight424.46 g/mol
Structural FeaturesNicotinonitrile, Oxadiazole, Piperazine

Biological Activity Overview

The biological activity of (R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile stems from its structural components. Research indicates that compounds containing oxadiazole and piperazine derivatives exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) .

Case Study:
A study on oxadiazole derivatives indicated that certain compounds exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin. These compounds were able to induce apoptosis in MCF-7 cells in a dose-dependent manner .

Antimicrobial Activity

The oxadiazole ring is known for its antimicrobial properties. Compounds with this structure have been studied for their efficacy against various bacterial strains and fungi. The introduction of substituents like isopropyl groups has been associated with enhanced activity against specific pathogens .

The biological mechanisms through which (R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile exerts its effects include:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, particularly at the G0-G1 phase.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Action: The oxadiazole moiety contributes to the disruption of bacterial cell walls or inhibition of essential enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for synthesizing (R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key intermediates (e.g., oxadiazole and piperazine derivatives) are prepared via cyclization (e.g., using hydroxylamine for oxadiazole formation) and alkylation. Characterization relies on LCMS (for purity and molecular ion confirmation, e.g., m/z = 510.1 [M + H]+ ) and NMR (1H/13C for structural elucidation, with coupling constants and δ values confirming stereochemistry and substituent positions) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict control of reaction conditions (temperature, solvent, stoichiometry). For example, triethylamine (TEA)-mediated rearrangements (as in ) must be monitored via in-situ FTIR to track intermediate formation. Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) and minimize variability .

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer : LCMS at dual wavelengths (215/254 nm) ensures >98% purity for most intermediates . For impurities, HPLC with charged aerosol detection (CAD) or 2D-NMR resolves co-eluting species, as seen in pharmaceutical reference standards (e.g., Imp. B(BP) in ).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path search algorithms (e.g., ICReDD’s workflow in ) predict feasible pathways. For example, simulate oxadiazole ring stability under acidic conditions to avoid undesired rearrangements. Pair computational results with high-throughput screening to validate predictions .

Q. How do substituents on the piperazine ring affect reaction efficiency and product stability?

  • Methodological Answer : Substituents (e.g., sulfonyl groups in ) influence steric hindrance and electronic effects. Compare yields and purity across analogs:

SubstituentYield (%)Purity (%)m/z [M + H]+
4-Fluorophenyl90.427472.1
4-Chlorophenyl208.760488.1
Data from . Use Hammett plots to correlate electronic parameters (σ) with reaction rates .

Q. How should researchers resolve contradictions in spectral data or purity metrics?

  • Methodological Answer : Discrepancies (e.g., low purity despite high yield in ) require multi-technique validation :

  • HRMS to confirm molecular formula.
  • 2D-NMR (COSY, HSQC) to assign overlapping signals.
  • Dynamic light scattering (DLS) to detect aggregates skewing LCMS results.
    Re-optimize purification (e.g., switch from silica gel to preparative HPLC ) .

Q. What strategies mitigate degradation of the oxadiazole ring during storage?

  • Methodological Answer : Oxadiazoles are prone to hydrolysis. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Stabilize via lyophilization (for aqueous formulations) or inclusion of radical scavengers (e.g., BHT) .

Q. How can reaction mechanisms be validated for key steps like pyrimidine-oxy linkage formation?

  • Methodological Answer : Employ isotopic labeling (e.g., 18O in pyrimidine) and tandem MS/MS to track bond cleavage. Kinetic isotope effects (KIE) and Eyring plots differentiate between SN1/SN2 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.